molecular formula C12H13N3O B11327481 6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one CAS No. 50427-09-3

6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

Cat. No.: B11327481
CAS No.: 50427-09-3
M. Wt: 215.25 g/mol
InChI Key: AZFSEQTWUFMLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2-[(4-methylphenyl)amino]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and an amino group attached to a 4-methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(4-methylphenyl)amino]-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dihydropyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[(4-methylphenyl)amino]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted dihydropyrimidinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-2-[(4-methylphenyl)amino]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-(4-methylphenylamino)-4H-3,1-benzoxazin-4-one
  • 2-{[(4-methylphenyl)amino]methyl}phenol

Uniqueness

Compared to similar compounds, 6-methyl-2-[(4-methylphenyl)amino]-3,4-dihydropyrimidin-4-one stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties.

Properties

CAS No.

50427-09-3

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-methyl-2-(4-methylanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)14-12-13-9(2)7-11(16)15-12/h3-7H,1-2H3,(H2,13,14,15,16)

InChI Key

AZFSEQTWUFMLBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.